molecular formula C15H13NO2S B12866754 5-[4-(Methylsulfonyl)phenyl]-1H-indole

5-[4-(Methylsulfonyl)phenyl]-1H-indole

Cat. No.: B12866754
M. Wt: 271.3 g/mol
InChI Key: ZCQXAJZLLSVHNA-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfonyl)phenyl]-1H-indole is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This particular compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an indole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfonyl)phenyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[4-(Methylsulfonyl)phenyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Methylsulfonyl)phenyl]-1H-indole is unique due to its specific substitution pattern and the presence of both indole and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-indole

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3

InChI Key

ZCQXAJZLLSVHNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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